molecular formula C16H20BrNO2 B3000766 N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide CAS No. 1609408-95-8

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide

Cat. No.: B3000766
CAS No.: 1609408-95-8
M. Wt: 338.245
InChI Key: RUJKAXWQJBNCFL-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy groups attached to benzyl and phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide typically involves the reaction of 4-methoxybenzylamine with 3-methoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl and phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde and 3-methoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzyl and phenyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s binding affinity to receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzylamine: A related compound with similar structural features but lacking the additional methoxy group on the phenyl ring.

    3-methoxybenzaldehyde: Another related compound that serves as a precursor in the synthesis of N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide.

Uniqueness

This compound is unique due to the presence of methoxy groups on both the benzyl and phenyl rings, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.BrH/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJKAXWQJBNCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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